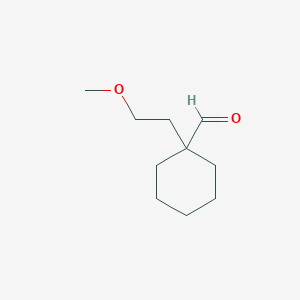
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde
Descripción general
Descripción
“1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde” is a chemical compound with the CAS Number: 1803590-11-5 . It has a molecular weight of 170.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde” is1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 170.25 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chemical Transformations
- Enantioselective Synthesis: A study demonstrated the preparation of 1,2-disubstituted cyclohexene derivatives, including compounds similar to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, using Suzuki-Miyaura cross-coupling followed by Ir-catalyzed asymmetric hydrogenation. This approach yielded cis-1-methoxymethyl-2-arylcyclohexanes with high enantio- and diastereoselectivities, showcasing the potential for enantioselective synthesis of complex molecules (Schumacher, Schrems, & Pfaltz, 2011).
Radiolysis and Interaction with CO
- Radiolysis Studies: Research on the radiolysis of cyclohexene/CO systems, closely related to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, revealed the formation of various cyclohexane derivatives under different pressures of CO. This study helps understand the chemical behavior of such compounds under irradiation and the presence of CO (Park, Lugovoi, Nikiforov, & Getoff, 1991).
Synthesis of Substituted Cyclohexene Derivatives
- Cyclocondensation in Synthesis: Cyclohexene-4-carbaldehyde, a compound structurally similar to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, was used in cyclocondensation reactions with various CH acids, leading to the synthesis of several 4-(cyclohex-3-enyl)-substituted compounds. This demonstrates the utility of such compounds in synthesizing diverse chemical structures (Dyachenko, 2005).
Photophysical Properties Investigation
- Photophysical Properties: The study of molecules like 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde, which are analogous to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, revealed unique photophysical properties. This research contributes to understanding the behavior of such compounds under excited states and their potential applications in photophysics (Yin et al., 2016).
Catalysis and Oxidation Reactions
- Catalysis in Oxidation Reactions: Research on oxovanadium(IV) and copper(II) complexes of cyclohexane-based ligands encapsulated in zeolite-Y showed efficient catalysis in the oxidation of compounds like cyclohexene. This highlights the role of such compounds in catalytic processes, potentially including those involving 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde (Maurya, Chandrakar, & Chand, 2007).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H227, H315, H318, H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWYLYSJBAGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




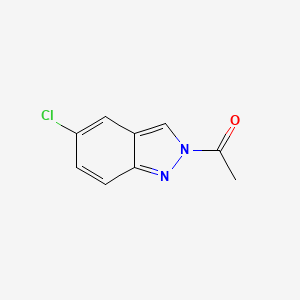
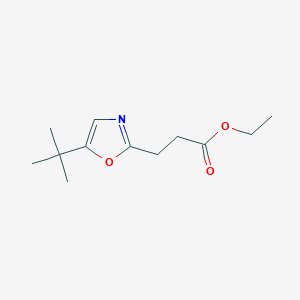
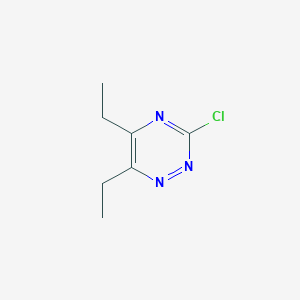
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)

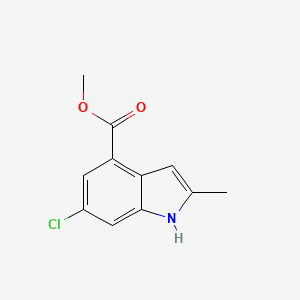
![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)
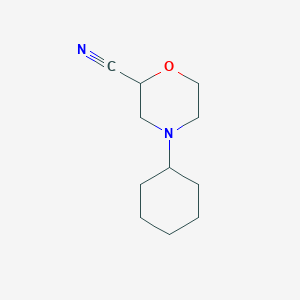
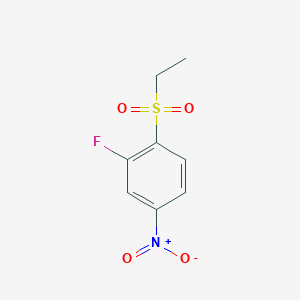
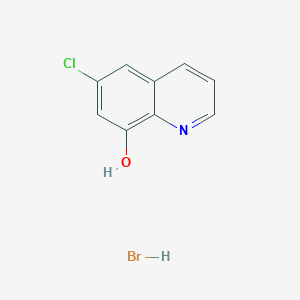
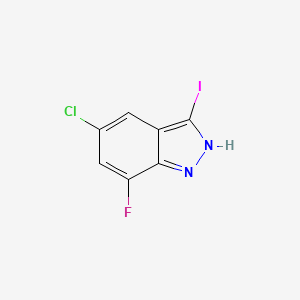

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)